molecular formula C13H11ClN2O3 B2395269 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate CAS No. 400074-19-3

5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate

Cat. No. B2395269
CAS RN: 400074-19-3
M. Wt: 278.69
InChI Key: XUZWSTVONRATAH-UHFFFAOYSA-N
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Description

5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (5-CAMPO) is a novel organic compound with a wide range of applications in the field of organic chemistry. It is a quaternary ammonium salt derived from the condensation of 3-chlorobenzoyl chloride and 2-methoxy-1-pyridinium hydroxide. The compound has been studied extensively and has been found to possess a variety of interesting properties, including an ability to catalyze a number of reactions and to act as a surfactant.

Scientific Research Applications

5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate has been studied extensively for its potential applications in the field of organic chemistry. It has been found to possess a variety of interesting properties, including an ability to catalyze a number of reactions and to act as a surfactant. The compound has been used in a variety of research applications, including the synthesis of peptides, the synthesis of polymers, and the synthesis of drugs. Additionally, 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate has been used as a reagent in the synthesis of other organic compounds, such as amines and alcohols.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is not yet fully understood. However, it is believed that the compound acts as a nucleophile, meaning that it can react with other compounds to form new compounds. Additionally, the compound is believed to be able to catalyze a number of reactions, including those involving the formation of amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate are not yet fully understood. However, the compound has been studied extensively for its potential applications in the field of organic chemistry. It has been found to possess a variety of interesting properties, including an ability to catalyze a number of reactions and to act as a surfactant. Additionally, the compound has been used in a variety of research applications, including the synthesis of peptides, the synthesis of polymers, and the synthesis of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in laboratory experiments include its ability to catalyze a number of reactions and to act as a surfactant. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of using 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in laboratory experiments is that the compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is relatively reactive, meaning that it can react with other compounds in the laboratory and can lead to unwanted side reactions.

Future Directions

The future directions for 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate research include further investigation into its potential applications in the field of organic chemistry, including its ability to catalyze a number of reactions and to act as a surfactant. Additionally, further research into the biochemical and physiological effects of the compound is needed in order to fully understand its potential uses. Additionally, further research into the synthesis method of the compound is needed in order to optimize the process and reduce costs. Finally, further research into the mechanism of action of the compound is needed in order to better understand its potential applications.

Synthesis Methods

The synthesis of 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a two-step process. The first step involves the condensation of 3-chlorobenzoyl chloride and 2-methoxy-1-pyridinium hydroxide in aqueous solution. This reaction produces the quaternary ammonium salt 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture. This addition of base neutralizes the quaternary ammonium salt, resulting in the formation of the desired product.

properties

IUPAC Name

3-chloro-N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-12-6-5-11(8-16(12)18)15-13(17)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWSTVONRATAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[N+](C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate

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